molecular formula C14H22O2 B15316050 Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate

Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate

Cat. No.: B15316050
M. Wt: 222.32 g/mol
InChI Key: ZFSIQHSYIHMKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate is a chemical compound with the molecular formula C12H18O4. It is a derivative of spiro compounds, which are characterized by a bicyclic structure containing a spiro atom. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate typically involves the reaction of spiro[4.5]decane with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium ethoxide, and requires heating to facilitate the formation of the spiro compound.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols.

  • Substitution: Substitution reactions can produce a variety of substituted spiro compounds, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate is widely used in scientific research due to its unique chemical structure and properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it serves as a building block in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate exerts its effects depends on the specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The compound's molecular targets and pathways involved in its mechanism of action can vary widely based on the context of its use.

Comparison with Similar Compounds

Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate is similar to other spiro compounds, such as Ethyl 1,4-dioxaspiro[4.5]dec-8-ylideneacetate and Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate These compounds share a similar bicyclic structure but differ in their functional groups and substituents Ethyl 2-{spiro[4

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of various organic compounds and materials. Further research and development of this compound may lead to new discoveries and advancements in multiple fields.

Properties

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

ethyl 2-spiro[4.5]decan-8-ylideneacetate

InChI

InChI=1S/C14H22O2/c1-2-16-13(15)11-12-5-9-14(10-6-12)7-3-4-8-14/h11H,2-10H2,1H3

InChI Key

ZFSIQHSYIHMKQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCC2(CCCC2)CC1

Origin of Product

United States

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